n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine
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Overview
Description
n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine is a heterocyclic compound that combines the structural features of furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach can be particularly useful for the large-scale production of n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine, as it allows for more efficient and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include furanones from oxidation, dihydrobenzimidazole derivatives from reduction, and various substituted benzimidazole derivatives from nucleophilic substitution .
Scientific Research Applications
n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential anticancer properties and is being investigated for its ability to inhibit tumor growth.
Mechanism of Action
The mechanism of action of n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and benzimidazole derivatives, such as:
- n-(2-pyridin-2-yl-3h-benzimidazol-5-yl)furan-2-carboxamide
- 5-(4-nitrophenyl)furan-2-carbaldehyde derivatives
- Benzofuran derivatives
Uniqueness
n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine is unique due to its combined structural features of furan and benzimidazole, which confer a distinct set of biological activities.
Properties
Molecular Formula |
C13H12N4O |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N'-[2-(furan-2-yl)-3H-benzimidazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C13H12N4O/c1-8(14)15-9-4-5-10-11(7-9)17-13(16-10)12-3-2-6-18-12/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
UADDVLOPZCDPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC=CO3)N |
Origin of Product |
United States |
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